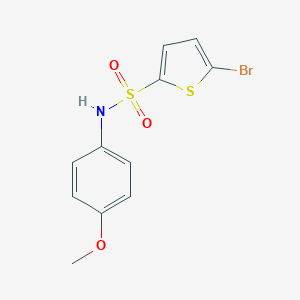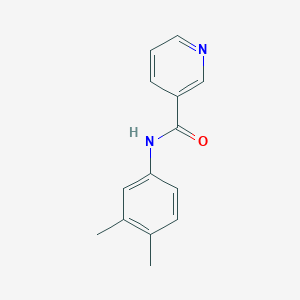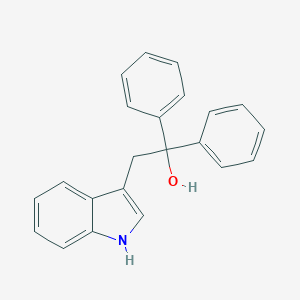
N-(4-fluorobenzyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-methylbenzamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use in research studies. This compound is a member of the indole-3-carboxamide family and has been found to have a high affinity for cannabinoid receptors in the brain.
作用机制
N-(4-fluorobenzyl)-3-methylbenzamide works by binding to cannabinoid receptors in the brain, which are responsible for regulating a variety of physiological processes such as mood, appetite, and pain sensation. When N-(4-fluorobenzyl)-3-methylbenzamide binds to these receptors, it can activate or inhibit certain signaling pathways, leading to changes in the way the brain functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorobenzyl)-3-methylbenzamide are not well understood, but studies have suggested that it may have similar effects to other synthetic cannabinoids, such as increased heart rate, blood pressure, and body temperature. It may also have psychoactive effects, such as altered mood, perception, and behavior.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-3-methylbenzamide in lab experiments is its high affinity for cannabinoid receptors, which allows researchers to study the effects of synthetic cannabinoids on the brain and body. However, one limitation is the potential for N-(4-fluorobenzyl)-3-methylbenzamide to have unpredictable and potentially harmful effects on the brain and body, particularly if used in high doses.
未来方向
There are many potential future directions for research on N-(4-fluorobenzyl)-3-methylbenzamide, including investigating its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Additionally, researchers may explore the potential risks and benefits of using N-(4-fluorobenzyl)-3-methylbenzamide as a tool for studying the endocannabinoid system and the effects of synthetic cannabinoids on the brain and body. Finally, further research may be needed to better understand the potential long-term effects of N-(4-fluorobenzyl)-3-methylbenzamide use and its potential for abuse.
合成方法
The synthesis of N-(4-fluorobenzyl)-3-methylbenzamide involves the reaction of 4-fluorobenzyl chloride with 3-methylindole-3-carboxylic acid, followed by the addition of an amine group to form the benzamide structure. This method has been optimized for high yield and purity, making N-(4-fluorobenzyl)-3-methylbenzamide a valuable compound for research purposes.
科学研究应用
N-(4-fluorobenzyl)-3-methylbenzamide has been used in a variety of research studies to investigate the effects of synthetic cannabinoids on the brain and body. One study found that N-(4-fluorobenzyl)-3-methylbenzamide has a higher affinity for CB1 receptors than THC, the active compound in marijuana, suggesting that it may have stronger psychoactive effects. Other studies have focused on the potential therapeutic applications of N-(4-fluorobenzyl)-3-methylbenzamide for conditions such as chronic pain and anxiety.
属性
产品名称 |
N-(4-fluorobenzyl)-3-methylbenzamide |
|---|---|
分子式 |
C15H14FNO |
分子量 |
243.28 g/mol |
IUPAC 名称 |
N-[(4-fluorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI 键 |
WMAWTGLSPZWMOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)



![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)



![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
